molecular formula C9H9F2NO2 B2742100 (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine CAS No. 1213390-36-3

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine

Cat. No.: B2742100
CAS No.: 1213390-36-3
M. Wt: 201.173
InChI Key: CBTSTJVNWKVHDE-YFKPBYRVSA-N
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Description

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine is a chemical compound that features a unique structure with a difluorobenzo dioxole moiety

Preparation Methods

The synthesis of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine typically involves the introduction of the difluorobenzo dioxole group into an ethylamine framework. One common method involves the reaction of 2,2-difluorobenzo dioxole with an appropriate ethylamine derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers with enhanced stability.

Mechanism of Action

The mechanism of action of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine involves its interaction with molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety may play a crucial role in binding to these targets, influencing the compound’s activity and specificity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine include:

The uniqueness of this compound lies in its difluorobenzo dioxole structure, which imparts specific chemical properties and reactivity.

Biological Activity

(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine, also known as (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological evaluations, and implications for pharmacological applications.

The compound has the following chemical characteristics:

  • IUPAC Name : (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
  • Molecular Formula : C9H10ClF2NO2
  • Molecular Weight : 237.63 g/mol
  • CAS Number : 2061996-63-0
  • Purity : 95.00% .

The biological activity of this compound is primarily linked to its structural features that resemble known pharmacophores. The presence of the difluorobenzo[d]dioxole moiety suggests potential interactions with various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to the benzodioxole structure:

  • Insecticidal Activity : A recent study evaluated the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Among the compounds tested, certain derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for pest control. Notably, compounds with methylenedioxy substitutions showed enhanced activity compared to others .
  • Toxicity Assessments : The same study reported that some derivatives demonstrated low toxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic applications .
  • Pharmacological Potential : The benzodioxole framework has been associated with various pharmacological activities including antibacterial and anti-inflammatory effects. Research on similar compounds indicates that modifications in substituents can significantly alter their biological profiles .

Data Table: Biological Activity Summary

Compound NameActivity TypeLC50 (μM)Toxicity Level
3,4-(Methylenedioxy) cinnamic acidLarvicidal28.9Non-cytotoxic up to 5200
This compoundPotential InsecticidalTBDTBD

Implications for Future Research

The promising results from studies on related compounds highlight the potential of this compound in developing new insecticides or pharmaceuticals with reduced toxicity profiles. Future research should focus on:

  • Structural Optimization : Investigating how variations in the chemical structure affect biological activity and toxicity.
  • Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects on target organisms or cells.
  • Clinical Trials : Evaluating the efficacy and safety of these compounds in vivo to establish their therapeutic potential.

Properties

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSTJVNWKVHDE-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OC(O2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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